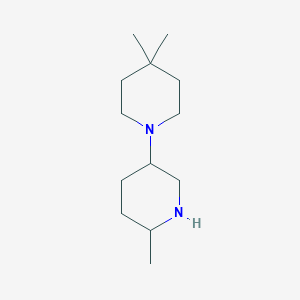
4,4,6'-Trimethyl-1,3'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6’-Trimethyl-1,3’-bipiperidine is a chemical compound with the molecular formula C13H26N2. It is a derivative of bipiperidine, characterized by the presence of three methyl groups attached to the piperidine rings. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6’-Trimethyl-1,3’-bipiperidine typically involves the reaction of piperidine derivatives under specific conditions. One common method is the Willgerodt-Kindler reaction, which involves the polycondensation of dialdehydes in the presence of sulfur to form polythioamides . Another approach involves the use of commercially available monomers such as divinylsulfone, 4,4’-trimethylenedipiperidine, and N-ethylenediamine to synthesize hyperbranched copolymers .
Industrial Production Methods
Industrial production of 4,4,6’-Trimethyl-1,3’-bipiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,4,6’-Trimethyl-1,3’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include sulfur, dialdehydes, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include polythioamides, hyperbranched copolymers, and various functionalized derivatives .
Scientific Research Applications
4,4,6’-Trimethyl-1,3’-bipiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4,6’-Trimethyl-1,3’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of complex products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4,6’-Trimethyl-1,3’-bipiperidine include:
Uniqueness
4,4,6’-Trimethyl-1,3’-bipiperidine is unique due to its specific methylation pattern and the resulting chemical properties. This compound’s ability to form hyperbranched copolymers and its use in various scientific applications highlight its distinctiveness compared to other bipiperidine derivatives.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4,4-dimethyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-11-4-5-12(10-14-11)15-8-6-13(2,3)7-9-15/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
UCIQMRVLCVRRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)N2CCC(CC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



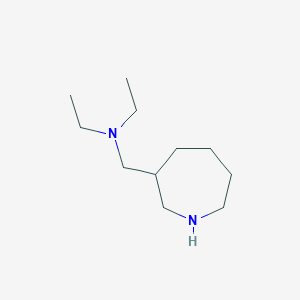
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
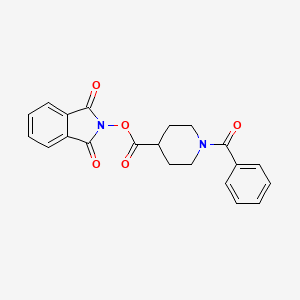

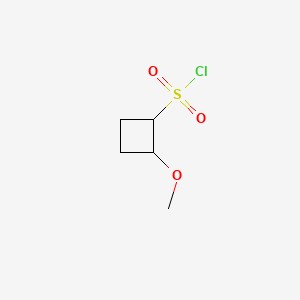
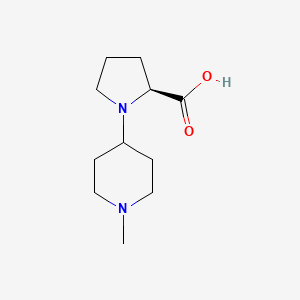
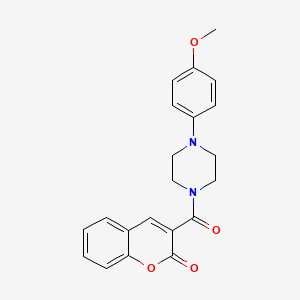
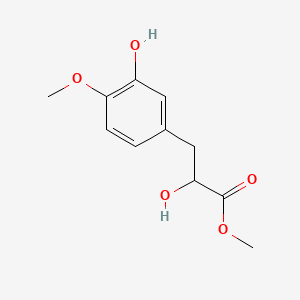

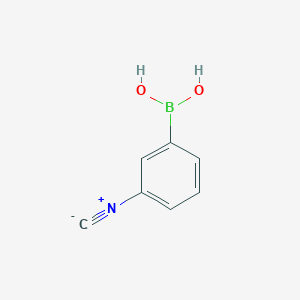
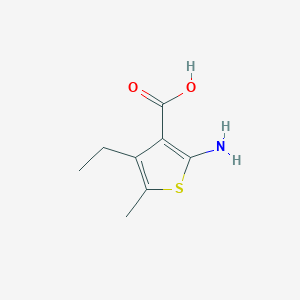
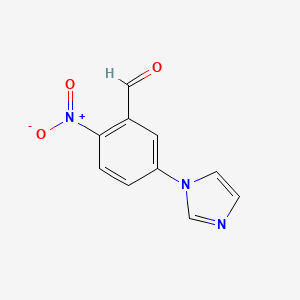
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
